Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)-

Description

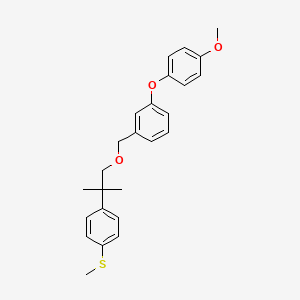

The compound Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- is a polyaromatic ether featuring a central benzene ring substituted with two distinct functional groups:

- 1-(4-Methoxyphenoxy): A methoxy-substituted phenoxy group at position 1.

- 3-((2-(4-(Methylthio)phenyl)-2-methylpropoxy)methyl): A branched alkoxy chain at position 3, terminating in a 4-(methylthio)phenyl group.

Properties

CAS No. |

80853-78-7 |

|---|---|

Molecular Formula |

C25H28O3S |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

1-methoxy-4-[3-[[2-methyl-2-(4-methylsulfanylphenyl)propoxy]methyl]phenoxy]benzene |

InChI |

InChI=1S/C25H28O3S/c1-25(2,20-8-14-24(29-4)15-9-20)18-27-17-19-6-5-7-23(16-19)28-22-12-10-21(26-3)11-13-22/h5-16H,17-18H2,1-4H3 |

InChI Key |

KTUAKICCQJLJAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)OC)C3=CC=C(C=C3)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent multi-step approach involving:

Step 1: Formation of the 4-methoxyphenoxybenzene intermediate

This involves nucleophilic aromatic substitution or Ullmann-type etherification to attach the 4-methoxyphenoxy group onto the benzene ring at the 1-position.Step 2: Synthesis of the 2-(4-(methylthio)phenyl)-2-methylpropoxy side chain

This side chain is prepared by alkylation of 4-(methylthio)phenol or its derivatives with a suitable branched alkyl halide (e.g., 2-methyl-2-halo-propane) under basic conditions.Step 3: Linking the side chain to the benzene core at the 3-position via a methylene bridge

This is achieved by a selective etherification reaction, often involving the reaction of a benzyl halide intermediate with the alkoxy side chain under Williamson ether synthesis conditions.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Etherification | 4-methoxyphenol, bromobenzene derivative, Cu catalyst, base (K2CO3 or NaH) | Ullmann ether synthesis or nucleophilic aromatic substitution to form 1-(4-methoxyphenoxy)benzene |

| 2 | Alkylation | 4-(methylthio)phenol, 2-methyl-2-bromopropane, base (NaH or K2CO3), solvent (DMF or DMSO) | Formation of 2-(4-(methylthio)phenyl)-2-methylpropoxy intermediate |

| 3 | Williamson Ether Synthesis | Benzyl halide intermediate (3-(chloromethyl)benzene derivative), alkoxy side chain, base (NaH), solvent (THF or DMF) | Coupling to form the final ether linkage at position 3 |

Purification and Characterization

- Purification is typically performed by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

- Yield optimization involves controlling reaction temperature (often 50–80 °C), reaction time (several hours), and stoichiometry of reagents.

Research Findings and Optimization Insights

- Selectivity: The selective etherification at the 1- and 3-positions of benzene requires careful control of reaction conditions to avoid poly-substitution or side reactions.

- Base choice: Strong bases like sodium hydride (NaH) favor deprotonation of phenols and efficient ether formation but require anhydrous conditions.

- Solvent effects: Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity and reaction rates in alkylation steps.

- Temperature control: Elevated temperatures improve reaction kinetics but may increase side reactions; thus, moderate heating is preferred.

- Methylthio group stability: The methylthio substituent is sensitive to oxidation; inert atmosphere (nitrogen or argon) is recommended during synthesis and storage.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction temperature | 50–80 °C | Balances rate and selectivity |

| Reaction time | 4–12 hours | Ensures complete conversion |

| Base | NaH, K2CO3 | Strong base needed for phenol deprotonation |

| Solvent | DMF, DMSO, THF | Polar aprotic solvents enhance nucleophilicity |

| Catalyst (if used) | Cu(I) salts (for Ullmann etherification) | Facilitates C–O bond formation |

| Atmosphere | Nitrogen or argon | Prevents oxidation of methylthio group |

| Purification method | Silica gel chromatography | Removes impurities and side products |

| Yield | 60–85% (depending on step and optimization) | Reflects efficiency of multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio group to a methyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

Pharmaceutical Development

Benzene derivatives are widely explored in drug discovery due to their biological activity. The compound may exhibit anti-inflammatory and anti-cancer properties, making it a candidate for further pharmacological studies. Research has indicated that similar benzene derivatives can interact with biological targets effectively .

Material Science

The compound's unique structure allows it to be utilized in the development of liquid-crystalline materials. These materials have applications in display technologies and sensors due to their responsive nature to external stimuli .

Agricultural Chemistry

Research into the compound's efficacy as a pesticide or herbicide is ongoing, with studies focusing on its potential to disrupt pest metabolism or growth patterns. Compounds with similar structures have shown promise in agricultural applications .

Case Studies

Mechanism of Action

The mechanism of action of Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound belongs to a family of benzene derivatives with variations in substituents on the phenoxy and alkyl chains. Key analogs and their properties are summarized below:

Key Observations:

Electron-Withdrawing Effects : Analogs like Halfenprox (Br, F substituents) exhibit stronger electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Steric Hindrance : The 2-methylpropoxy chain in all analogs introduces steric bulk, likely affecting binding affinity in biological targets .

Biological Activity

Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)-, also known by its CAS number 80853-78-7, is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings that highlight its significance in pharmacology and medicinal chemistry.

- Molecular Formula : CHOS

- Molecular Weight : 408.55 g/mol

- Density : 1.15 g/cm³

- Boiling Point : 517.6 °C

- Flash Point : 266.9 °C

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 408.55 g/mol |

| Density | 1.15 g/cm³ |

| Boiling Point | 517.6 °C |

| Flash Point | 266.9 °C |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer treatment and metabolic regulation. The following sections summarize key findings from various studies.

Anticancer Properties

Recent studies have indicated that compounds similar to Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit oxidative phosphorylation (OXPHOS), a critical pathway for ATP production in cancer cells, particularly those reliant on aerobic metabolism. This inhibition leads to reduced ATP levels and increased apoptotic signaling in cancer cells .

- Case Study : In a study focusing on pancreatic cancer cells (MIA PaCa-2), it was found that the compound significantly reduced ATP production when glucose was replaced with galactose, forcing cells to rely on OXPHOS. The IC50 value for ATP depletion was reported at approximately .

- Selectivity and Potency : A close analogue of this compound demonstrated over thirty-fold higher potency compared to its S-enantiomer, suggesting that specific stereochemistry plays a crucial role in its anticancer efficacy .

Other Biological Activities

Beyond anticancer properties, the compound may exhibit other biological activities:

Research Findings and Case Studies

The following table summarizes significant findings from various studies related to the biological activity of the compound:

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what are the critical reaction parameters?

The compound can be synthesized via etherification or nucleophilic substitution reactions. A method analogous to the synthesis of structurally related ethers (e.g., 3-phenoxybenzyl derivatives) involves reacting a substituted phenol (e.g., 4-methoxyphenol) with a brominated or chlorinated intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . For the methylthio-containing side chain, thiol-ene click chemistry or Mitsunobu reactions may be employed to introduce the 4-(methylthio)phenyl group . Key parameters include stoichiometric control of reactants, temperature optimization to minimize side reactions, and inert atmosphere to prevent oxidation of sulfur-containing moieties .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry should match standards .

- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy singlet at δ ~3.8 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

- Elemental Analysis : Quantify sulfur content via combustion analysis to confirm the methylthio group .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Stability studies on analogous compounds (e.g., chlorfenprox) indicate sensitivity to UV light and oxidation. Store the compound in amber vials at 2–8°C under nitrogen or argon to prevent degradation of the methylthio group and ether linkages. Accelerated stability testing (40°C/75% RH for 1 month) can predict long-term behavior .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ²H) be applied to study the metabolic or environmental degradation pathways of this compound?

Isotopic labeling of the methoxy or methylthio groups enables tracking via LC-MS/MS in metabolic studies. For example:

Q. What analytical strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Discrepancies in bioactivity (e.g., pesticidal efficacy) may arise from:

- Stereochemical variations : Use chiral HPLC to separate enantiomers and test individual isomers .

- Impurity profiles : Compare batch-specific LC-MS data to correlate minor byproducts (e.g., oxidized sulfur species) with reduced activity .

- Receptor binding assays : Perform competitive binding studies with radiolabeled ligands to quantify affinity differences across analogs .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., insect GABA receptors)?

- Docking simulations : Use software like AutoDock Vina to model the compound’s binding to receptor pockets (e.g., homology models based on Drosophila GABA receptors). Focus on hydrophobic interactions with the methylthio group and π-π stacking of the phenoxy rings .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for mutagenesis validation .

Q. What methodologies quantify photodegradation products, and how do they inform environmental risk assessments?

- Photolysis experiments : Expose the compound to simulated sunlight (e.g., Xenon arc lamp) in aqueous/organic solvents.

- Product identification : Use HRMS and MS/MS fragmentation to detect sulfoxide (m/z +16) and sulfone (m/z +32) derivatives .

- Ecotoxicology : Test degradation products on non-target organisms (e.g., Daphnia magna) using OECD guidelines to assess acute toxicity shifts .

Methodological Notes

- Synthetic Yield Optimization : Evidence from analogous ether syntheses suggests yields improve with slow addition of electrophiles (e.g., brominated intermediates) to avoid polymerization .

- Data Reproducibility : Variations in reported melting points or spectral data may stem from residual solvents (e.g., DMF). Always include drying steps (e.g., vacuum desiccation) and report solvent traces via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.